2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and various spectroscopic properties. It also includes studying the compound’s reactivity with other substances .Scientific Research Applications
Synthesis and Antimicrobial Activity :
- A study explored the synthesis of acetamide derivatives, including those similar to the compound , demonstrating antimicrobial activity. These compounds were also computationally analyzed for their electronic properties (Fahim & Ismael, 2019).
Antimalarial and COVID-19 Potential :
- Another research investigated the antimalarial activity of sulphonamides, similar to the specified compound. The study included theoretical calculations and molecular docking, suggesting potential utility in COVID-19 drug development (Fahim & Ismael, 2021).
Antimicrobial and Antioxidant Agents :
- Research on benzodiazepines bearing benzimidazole and indole moieties, including similar compounds, showed potent antimicrobial and antioxidant activities (Naraboli & Biradar, 2017).
Inhibition of PI3K/mTOR :
- A study on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors identified compounds structurally related to the query as effective inhibitors (Stec et al., 2011).
Enzyme Inhibitory Potential :
- Research on new sulfonamides with benzodioxane and acetamide moieties revealed their substantial inhibitory activity against enzymes, indicating potential medicinal applications (Abbasi et al., 2019).
Antibacterial Agents :
- A study on the synthesis of acetamide derivatives showed significant antibacterial activity, highlighting their potential in combating bacterial infections (Ramalingam et al., 2019).
Tubulin Polymerization Inhibitors :
- Research into 2-N-aryl-substituted benzenesulfonamidoacetamides as tubulin polymerization inhibitors identified compounds with potent antitumor activities, including against drug-resistant cancer cell lines (Liu et al., 2012).
Anti-Inflammatory and Molecular Docking Analysis :
- A study on indole acetamide derivatives analyzed their anti-inflammatory potential through molecular docking, targeting cyclooxygenase domains (Al-Ostoot et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c25-22(23-13-18-9-6-12-28-18)15-24-14-21(19-10-4-5-11-20(19)24)29(26,27)16-17-7-2-1-3-8-17/h1-12,14H,13,15-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZIOATTXHKLOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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